molecular formula C13H14N2O2 B6363379 Ethyl 5-(3-methylphenyl)-1H-pyrazole-3-carboxylate CAS No. 942040-14-4

Ethyl 5-(3-methylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B6363379
CAS No.: 942040-14-4
M. Wt: 230.26 g/mol
InChI Key: KUSWEAJDJBCWFZ-UHFFFAOYSA-N
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Description

Ethyl 5-(3-methylphenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a 3-methylphenyl group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-methylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The process can be carried out under various conditions, including solvent-free reactions or using solvents like ethanol or methanol. The reaction is usually conducted at temperatures ranging from 0°C to 78°C for durations of 1 to 16 hours, yielding the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve scalable solvent-free reactions or the use of continuous flow reactors to optimize yield and efficiency. The choice of starting materials and reaction conditions can be tailored to achieve high purity and yield, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-methylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 5-(3-methylphenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in medicinal chemistry.

    Ethyl 3-cinnamoyl-5-methyl-1-phenyl-1H-pyrazole: Used in the synthesis of more complex heterocyclic systems.

Uniqueness

Ethyl 5-(3-methylphenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-(3-methylphenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-8-11(14-15-12)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSWEAJDJBCWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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